molecular formula C16H14Cl2OS B1360558 2',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone CAS No. 898781-71-0

2',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone

Cat. No. B1360558
CAS RN: 898781-71-0
M. Wt: 325.3 g/mol
InChI Key: OODNHEFJGPHFIX-UHFFFAOYSA-N
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Description

2',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone (DCPMP) is an organochlorine compound that has been used for various scientific applications, including synthesis, research, and laboratory experiments. It is a colorless, crystalline solid with a molecular weight of 302.07 g/mol and a melting point of 126-127 °C. DCPMP has a strong odor and is soluble in water and methanol. It is commonly used as a reagent in organic synthesis, and is also used in the study of biochemical and physiological processes.

Scientific Research Applications

2',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a probe for studying biochemical and physiological processes, and as a tool for drug design. It has also been used to study the structure and function of proteins, enzymes, and other biomolecules.

Mechanism of Action

2',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It is thought to bind to the active site of these enzymes, preventing them from catalyzing the metabolic reaction.
Biochemical and Physiological Effects
2',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the activity of other enzymes, including those involved in the metabolism of fatty acids and cholesterol. In addition, 2',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone has been shown to inhibit the activity of enzymes involved in the production of nitric oxide, a compound involved in the regulation of blood pressure and other physiological processes.

Advantages and Limitations for Lab Experiments

2',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone has several advantages for laboratory experiments. It is a relatively inexpensive and readily available reagent, and it is relatively easy to synthesize. In addition, it has a low toxicity and is relatively stable. However, there are also some limitations to using 2',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone in laboratory experiments. It has a strong odor and is not very soluble in water, which can make it difficult to work with. In addition, it is not very stable and can decompose over time.

Future Directions

There are several potential future directions for research involving 2',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone. It could be used to study the structure and function of other enzymes, as well as the effects of drugs and other compounds on these enzymes. It could also be used to develop new drugs and other compounds that target specific enzymes. In addition, it could be used to study the effects of environmental pollutants on enzymes and other biological processes. Finally, it could be used to study the effects of diet and lifestyle on enzyme activity and other biochemical processes.

Synthesis Methods

2',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone can be synthesized via a two-step reaction. The first step involves the reaction of 4-thiomethylphenol with 2,5-dichloro-3-nitropropiophenone in the presence of a base such as sodium hydroxide. The second step involves the reduction of the nitro group to an amine group using a reducing agent such as sodium borohydride.

properties

IUPAC Name

1-(2,5-dichlorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2OS/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-10-12(17)5-8-15(14)18/h2-3,5-8,10H,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODNHEFJGPHFIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644398
Record name 1-(2,5-Dichlorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone

CAS RN

898781-71-0
Record name 1-(2,5-Dichlorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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